Membranolide C Membranolide C
Brand Name: Vulcanchem
CAS No.:
VCID: VC1858243
InChI: InChI=1S/C22H32O5/c1-13(18(23)24)16-15(22(4)11-7-10-21(2,3)12-22)9-8-14-17(16)20(26-6)27-19(14)25-5/h8-9,13,19-20H,7,10-12H2,1-6H3,(H,23,24)/t13-,19-,20-,22+/m1/s1
SMILES:
Molecular Formula: C22H32O5
Molecular Weight: 376.5 g/mol

Membranolide C

CAS No.:

Cat. No.: VC1858243

Molecular Formula: C22H32O5

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

Membranolide C -

Specification

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
IUPAC Name (2R)-2-[(1R,3R)-1,3-dimethoxy-5-[(1S)-1,3,3-trimethylcyclohexyl]-1,3-dihydro-2-benzofuran-4-yl]propanoic acid
Standard InChI InChI=1S/C22H32O5/c1-13(18(23)24)16-15(22(4)11-7-10-21(2,3)12-22)9-8-14-17(16)20(26-6)27-19(14)25-5/h8-9,13,19-20H,7,10-12H2,1-6H3,(H,23,24)/t13-,19-,20-,22+/m1/s1
Standard InChI Key GRCQGWSFSFNRFC-JRQYZAASSA-N
Isomeric SMILES C[C@H](C1=C(C=CC2=C1[C@@H](O[C@H]2OC)OC)[C@]3(CCCC(C3)(C)C)C)C(=O)O
Canonical SMILES CC(C1=C(C=CC2=C1C(OC2OC)OC)C3(CCCC(C3)(C)C)C)C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Membranolide C is a highly oxygenated diterpenoid with the molecular formula C22H32O5 and a molecular weight of 376.5 g/mol . The compound features a complex structure characterized by a bis(methyl acetal)-fused furano-benzofuran scaffold attached to a trimethylcyclohexyl moiety. The IUPAC name for Membranolide C is (2R)-2-[(1R,3R)-1,3-dimethoxy-5-[(1S)-1,3,3-trimethylcyclohexyl]-1,3-dihydro-2-benzofuran-4-yl]propanoic acid .

Physicochemical Properties

Membranolide C possesses several notable physicochemical properties that influence its biological behavior and potential applications. These properties are summarized in Table 1.

Table 1. Physicochemical Properties of Membranolide C

PropertyValue
Molecular Weight376.22
LogP3.778
LogD2.772
LogS-3.874
Number of Rotatable Bonds5
Topological Polar Surface Area (TPSA)64.99
Number of H-Bond Acceptors5
Number of H-Bond Donors1
Number of Rings3
Synthetic Accessibility Score4.523
Fraction of sp3 hybridized carbons (Fsp3)0.682
Lipinski Rule-of-5Accepted
Pfizer RuleRejected
GSK RuleAccepted
Golden Triangle RuleAccepted

Data sourced from NPASS database

Natural Sources and Isolation

Marine Origin

Membranolide C is a natural product isolated from Antarctic sponges belonging to the family Darwinellidae. Specifically, it has been identified in two closely related species:

  • Dendrilla membranosa (now recognized as Dendrilla antarctica) - collected from the vicinity of Palmer Station on Anvers Island, Antarctica

  • Dendrilla antarctica - collected from various Antarctic locations

Isolation and Purification

The isolation of Membranolide C was first reported in 2004 by Baker and colleagues during their investigation of the Antarctic sponge Dendrilla membranosa . The extraction and isolation process typically involves a series of chromatographic steps:

  • Collection and freeze-drying of sponge material

  • Extraction with dichloromethane/methanol mixtures

  • Fractionation using medium pressure liquid chromatography (MPLC)

  • Further purification by high-performance liquid chromatography (HPLC)

More recent studies have employed similar methods to isolate Membranolide C and related compounds, often using a 1:1 CH2Cl2/MeOH extraction followed by various chromatographic separations .

Biological Activities

Membranolide C exhibits several potentially valuable biological activities, particularly in the realm of antimicrobial effects. These activities likely reflect the ecological role of this compound as a chemical defense mechanism for the source organism against environmental threats.

Antimicrobial Properties

The antimicrobial activities of Membranolide C have been assessed against several pathogens, with results summarized in Table 2.

Table 2. Antimicrobial Activities of Membranolide C

Target OrganismActivity TypeValueUnitReference
Escherichia coliInhibition Zone8.0mm
Candida albicansInhibition Zone4.0mm
Staphylococcus aureusInhibition Zone0.0mm

The data indicate that Membranolide C displays moderate activity against Gram-negative bacteria (E. coli) and fungi (C. albicans), while showing no significant activity against the Gram-positive bacterium S. aureus .

Antiparasitic Activity

Beyond antimicrobial effects, Membranolide C has demonstrated notable activity against the parasite Leishmania donovani, the causative agent of visceral leishmaniasis. It exhibits an IC50 value of 800 nM against this parasite . This activity suggests potential applications in antiparasitic drug development.

Cytotoxicity Profile

In cytotoxicity assessments, Membranolide C has shown limited cytotoxicity against mammalian cell lines. Against the J774.A1 murine macrophage cell line, it demonstrates an IC50 value greater than 133,000 nM . This favorable therapeutic index (ratio of IC50 against mammalian cells to IC50 against target pathogen) of >166 suggests potential for selective antiparasitic activity with minimal host toxicity .

Related Compounds and Chemical Family

Spongian Diterpenoid Family

Membranolide C belongs to the broader family of spongian diterpenoids, a diverse group of natural products predominantly isolated from marine sponges. The sponges of the genus Dendrilla are particularly rich sources of these compounds, which often display diverse biological activities .

Related Membranolide Compounds

Several structurally related compounds have been isolated alongside Membranolide C from Antarctic Dendrilla species. These include:

  • Membranolide (the parent compound)

  • Membranolide B

  • Membranolide D

  • Membranoid compounds (structurally related but with subtle differences)

Membranolide B (C21H28O4, MW: 344.4 g/mol) features a different substitution pattern, with the IUPAC name (1S,4R)-1-methoxy-4-methyl-3-oxo-5-[(1S)-1,3,3-trimethylcyclohexyl]-1,4-dihydroisochromene-8-carbaldehyde .

Structural Diversity and Nomenclature Considerations

The literature reveals some complexity in the nomenclature of these compounds. For example, the compound previously published as "membranolide C" was later identified as "membranoid C" in some studies, highlighting the evolving understanding of this chemical family . This reclassification reflects the detailed structural analyses conducted in recent years that have refined our understanding of these compounds.

Research Developments and Future Perspectives

Synthetic Accessibility

With a synthetic accessibility score of 4.523 (on a scale where lower values indicate easier synthesis), Membranolide C presents moderate challenges for total synthesis . Future synthetic efforts may focus on developing more efficient routes to this compound and its derivatives to enable further investigation of structure-activity relationships and therapeutic development.

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